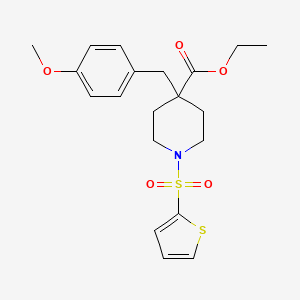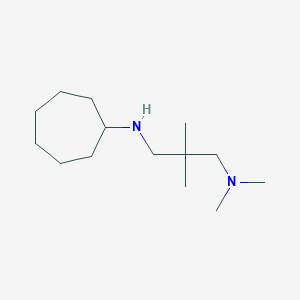
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as EHPAA, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Mechanism of Action
The mechanism of action of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to modulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione inhibits cancer cell proliferation, induces apoptosis, and reduces inflammation. In vivo studies have shown that 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has anticancer and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its low solubility in water and other solvents can make it difficult to use in some experiments. Additionally, the cost of synthesizing 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can be a limitation for some researchers.
Future Directions
There are several future directions for research on 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is the development of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione as a natural herbicide and insecticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione.
Synthesis Methods
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been synthesized using different methods, including the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate, followed by the cyclization of the resulting compound with ammonium acetate. Another method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and ammonium acetate. The resulting compound is then cyclized using sodium acetate. Both methods have been reported to yield 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity.
Scientific Research Applications
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential as a natural herbicide and insecticide. In material science, 10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions.
properties
IUPAC Name |
10-ethyl-9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-22-15-5-3-7-17(24)20(15)19(13-9-11-14(23)12-10-13)21-16(22)6-4-8-18(21)25/h9-12,19,23H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJZKSWLHWUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)O)C(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-ethyl-9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)



![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)
![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)